molecular formula C13H13N3O B1443518 1-(四氢-2H-吡喃-2-基)-1H-吲唑-4-腈 CAS No. 1337880-47-3

1-(四氢-2H-吡喃-2-基)-1H-吲唑-4-腈

货号 B1443518
CAS 编号: 1337880-47-3
分子量: 227.26 g/mol
InChI 键: FCNULDPSVVOGBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile” is a complex organic molecule that contains an indazole ring and a tetrahydropyran ring . Indazoles are a class of organic compounds containing a pyrazole ring fused to a benzene ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole are synthesized through reactions involving 3,4-dihydropyran and the corresponding heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely include an indazole ring attached to a tetrahydropyran ring via a single bond. The carbonitrile group (-CN) would be attached to the indazole ring .

科学研究应用

合成和生物活性

1-(四氢-2H-吡喃-2-基)-1H-吲唑-4-腈及其衍生物已被探索其在合成新型降血脂剂中的潜力。此类试剂将取代的吲唑核与四氢-4-羟基-2H-吡喃-2-酮连接,已显示出对大鼠肝脏中微粒体 HMG-CoA 还原酶的显着抑制活性。该研究暗示了该化合物在开发降胆固醇药物中的用途 (Kim 和 Jahng,1995)

抗菌活性

1-(四氢-2H-吡喃-2-基)-1H-吲唑-4-腈和类似化合物的结构已被评估其抗菌特性。该化合物的 novel 衍生物已被合成并表征其作为抗菌剂的潜力(Al-Azmi 和 Mahmoud,2020)

对肿瘤细胞的细胞毒活性

研究探索了 4,5,6,7-四氢吲哚衍生物的细胞毒活性,其中包括 1-(四氢-2H-吡喃-2-基)-1H-吲唑-4-腈的结构。这些化合物对各种人肿瘤细胞系表现出抑制效应,通常超过了阿霉素等传统药物的疗效,同时对正常细胞的活性很小。这表明其在癌症治疗中的潜力 (Mohareb 和 Abdelaziz,2013)

药物设计的计算分析

计算方法已被应用于分析 1-(四氢-2H-吡喃-2-基)-1H-吲唑-4-腈等化合物的分子结构。这包括研究其电子特性、分子几何和振动频率,这些对于药物设计和开发至关重要(Al-Azmi 和 Shalaby,2018)

在特定条件下的合成

还进行了在特定条件(如微波辐射)下合成 1-(四氢-2H-吡喃-2-基)-1H-吲唑-4-腈变体的研究。这种方法可以提高合成过程的效率和产率,这对大规模生产很重要(Tu 等,2002)

安全和危害

The safety data sheet for a similar compound, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care and use appropriate personal protective equipment.

属性

IUPAC Name

1-(oxan-2-yl)indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-10-4-3-5-12-11(10)9-15-16(12)13-6-1-2-7-17-13/h3-5,9,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNULDPSVVOGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile

Synthesis routes and methods

Procedure details

To a mixture of 196 (0.57 g, 2.05 mmol), Zn(CN)2 (264 mg, 2.25 mmol) in NMP (6 mL) under an argon atmosphere was added (Ph3P)4Pd(0) (356 mg, 0.31 mmol). The mixture was heated at 85° C. overnight, cooled, and partitioned between EtOAc (300 mL) and H2O (50 mL). The organic layer was separated and washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with 1% MeOH/DCM to afford 430 mg (75%) of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile (198) as yellow solid: MS (ESI) m/z=228 [M+1]+.
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
264 mg
Type
catalyst
Reaction Step One
[Compound]
Name
(Ph3P)4Pd(0)
Quantity
356 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 6
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile

Citations

For This Compound
1
Citations
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
Taking into account the potency of 4- and 7-nitro and haloindazoles as nNOS inhibitors previously reported in the literature by our team, a multidisciplinary study, described in this article…
Number of citations: 15 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。